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Compound of Interest

Compound Name: Sofosbuvir impurity L

Cat. No.: B1150396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C

virus (HCV) infection.[1] As with any pharmaceutical product, the control of impurities is a

critical aspect of ensuring its safety and efficacy. Regulatory bodies like the European

Pharmacopoeia and the United States Pharmacopeia mandate strict limits on impurities in

active pharmaceutical ingredients (APIs) and finished drug products.

This application note details a robust method for the quantitative analysis of Sofosbuvir
impurity L in tablet formulations. Sofosbuvir impurity L is a diastereoisomer of Sofosbuvir

and its presence must be carefully monitored.[2] The method described herein is based on a

stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC)

technique, which is widely used for the separation and quantification of Sofosbuvir and its

related substances.[3][4][5]

Experimental Protocols
This section provides a detailed methodology for the quantitative determination of Sofosbuvir
impurity L in tablets.

Materials and Reagents
Sofosbuvir Reference Standard
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Sofosbuvir Impurity L Reference Standard

Acetonitrile (HPLC grade)

Trifluoroacetic acid (TFA)

Water (HPLC grade)

Sofosbuvir tablets (400 mg)

Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a UV detector is

required.

HPLC System: Agilent 1200 series or equivalent

Detector: UV or PDA Detector

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[3][4]

Software: LC solution software or equivalent

Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and

quantification of Sofosbuvir and Impurity L.
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Parameter Value

Mobile Phase
0.1% Trifluoroacetic acid in water: Acetonitrile

(50:50, v/v)[3][4]

Flow Rate 1.0 mL/min

Column Temperature Ambient[3]

Detection Wavelength 260 nm[3][4]

Injection Volume 10 µL

Run Time Approximately 10 minutes

Preparation of Solutions
Accurately weigh and transfer about 25 mg of Sofosbuvir Impurity L reference standard

into a 50 mL volumetric flask.

Add about 30 mL of diluent (Water:Acetonitrile, 50:50) and sonicate to dissolve.

Make up the volume to 50 mL with the diluent to obtain a stock solution of approximately 500

µg/mL.

Dilute the Standard Stock Solution with the diluent to prepare a working standard solution at

the desired concentration level (e.g., 10 µg/mL).

Weigh and finely powder not fewer than 20 Sofosbuvir tablets.

Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it

to a 100 mL volumetric flask.[3]

Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the

drug.

Make up the volume to 100 mL with the diluent and mix well.

Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.benchchem.com/product/b1150396?utm_src=pdf-body
https://d-nb.info/1244152633/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This will be the sample solution for analysis.

Data Presentation
The following tables summarize the expected quantitative data from the analysis.

System Suitability Parameters
Parameter Acceptance Criteria

Tailing Factor ≤ 2.0

Theoretical Plates ≥ 2000

% RSD of Peak Areas (n=6) ≤ 2.0%

Method Validation Summary
Parameter Result

Linearity Range (µg/mL) 1 - 50

Correlation Coefficient (r²) ≥ 0.999

LOD (µg/mL) 0.03[4][5]

LOQ (µg/mL) 0.1[5]

Accuracy (% Recovery) 98.0% - 102.0%

Precision (% RSD) < 2.0%

Note: The LOD and LOQ values are based on general impurity analysis for Sofosbuvir and

should be specifically determined for Impurity L during method validation.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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